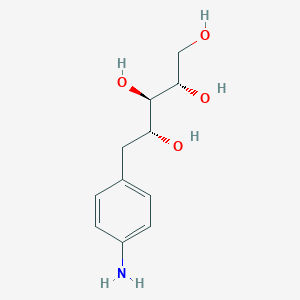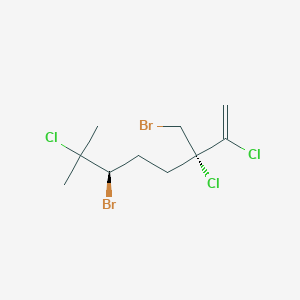
Halomon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halomon is a naturally occurring compound that has been found to have various biochemical and physiological effects on living organisms. This compound has been studied extensively in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Pharmacokinetics and Bioavailability in Mice
Egorin et al. (1996) explored the plasma pharmacokinetics, bioavailability, and tissue distribution of halomon in mice. Their study revealed that halomon, a halogenated monoterpene from Portieria hornemanii, showed a wide distribution across various tissues but concentrated notably in fat. This finding is significant for understanding how halomon behaves in biological systems (Egorin et al., 1996).
2. In Vitro Metabolism by Liver Preparations
In another study by Egorin et al. (1997), the metabolism of halomon by mouse and human liver preparations was characterized. The research identified that halomon is metabolized by hepatic cytochrome P-450 enzymes, shedding light on its metabolic pathways and potential interactions in liver-based processes (Egorin et al., 1997).
3. Biological Properties of Halogenated Metabolites
Kladi et al. (2004) reviewed the halogenated volatile metabolites produced by red seaweeds, including halomon. They highlighted the diverse biological properties of these compounds, ranging from antimicrobial to insecticidal activities. This comprehensive review helps in understanding the broader spectrum of halomon's potential applications (Kladi et al., 2004).
4. Synthesis and Structural Studies
Research by Jung and Parker (1997) involved the synthesis of several naturally occurring polyhalogenated monoterpenes of the halomon class. Their work contributes to the understanding of halomon's chemical structure and provides a basis for synthesizing similar compounds for various applications (Jung & Parker, 1997).
5. Antitumor Properties
Andrianasolo et al. (2006) isolated new halogenated monoterpenes, including halomon, from the Madagascar red marine alga Portieria hornemannii. They discovered that halomon was a low micromolar inhibitor of DNA methyl transferase-1, suggesting its potential in antitumor applications (Andrianasolo et al., 2006).
Eigenschaften
CAS-Nummer |
142439-86-9 |
|---|---|
Produktname |
Halomon |
Molekularformel |
C10H15Br2Cl3 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
(3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene |
InChI |
InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
OVLCIYBVQSJPKK-PSASIEDQSA-N |
Isomerische SMILES |
CC(C)([C@@H](CC[C@@](CBr)(C(=C)Cl)Cl)Br)Cl |
SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Kanonische SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Synonyme |
6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene 6-BBMTCO 6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene halomon NSC 650893 NSC-650893 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





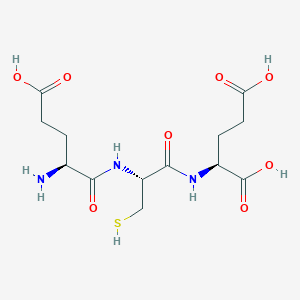
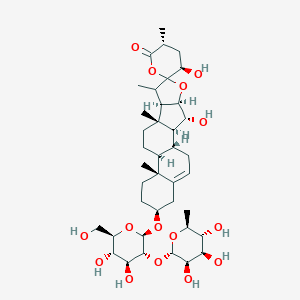

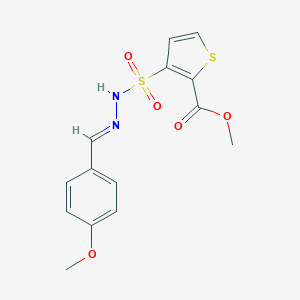
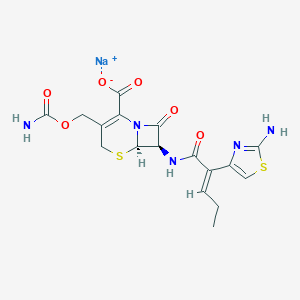
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
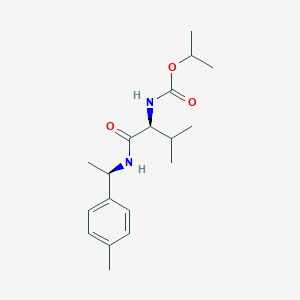
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
